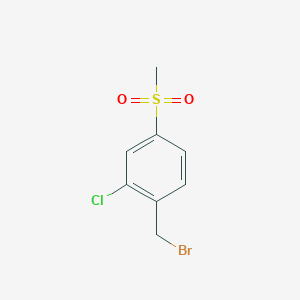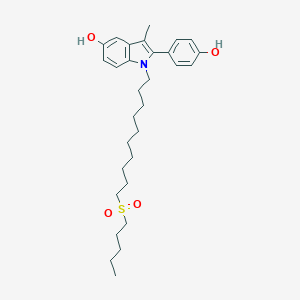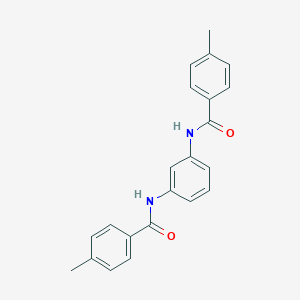
Benzamide, N,N'-1,3-phenylenebis[4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N,N'-1,3-phenylenebis[4-methyl-] is a compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of benzene and has a molecular formula of C21H22N2O. Benzamide, N,N'-1,3-phenylenebis[4-methyl-] is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
Benzamide, N,N'-1,3-phenylenebis[4-methyl-] acts as a non-competitive inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, Benzamide, N,N'-1,3-phenylenebis[4-methyl-] increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
Benzamide, N,N'-1,3-phenylenebis[4-methyl-] has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of acetylcholinesterase in a dose-dependent manner. In vivo studies have shown that Benzamide, N,N'-1,3-phenylenebis[4-methyl-] can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Benzamide, N,N'-1,3-phenylenebis[4-methyl-] is its ability to selectively inhibit acetylcholinesterase without affecting other enzymes. This makes it a valuable tool for studying the role of acetylcholinesterase in various biological processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on Benzamide, N,N'-1,3-phenylenebis[4-methyl-]. One possible direction is the development of new drugs based on the structure of this compound. Another potential direction is the use of Benzamide, N,N'-1,3-phenylenebis[4-methyl-] as a tool for studying the role of acetylcholinesterase in various biological processes. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases.
Méthodes De Synthèse
Benzamide, N,N'-1,3-phenylenebis[4-methyl-] can be synthesized through a reaction between 4-methylbenzoyl chloride and 1,3-phenylenediamine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified through column chromatography to obtain pure Benzamide, N,N'-1,3-phenylenebis[4-methyl-].
Applications De Recherche Scientifique
Benzamide, N,N'-1,3-phenylenebis[4-methyl-] has been widely used in scientific research due to its unique properties. This compound has been used in medicinal chemistry research to develop new drugs for the treatment of various diseases. Benzamide, N,N'-1,3-phenylenebis[4-methyl-] has also been used in biochemistry research to study the structure and function of proteins. In pharmacology, this compound has been used to study the mechanism of action of various drugs.
Propriétés
Numéro CAS |
146443-63-2 |
|---|---|
Nom du produit |
Benzamide, N,N'-1,3-phenylenebis[4-methyl- |
Formule moléculaire |
C22H20N2O2 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
4-methyl-N-[3-[(4-methylbenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-15-6-10-17(11-7-15)21(25)23-19-4-3-5-20(14-19)24-22(26)18-12-8-16(2)9-13-18/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Clé InChI |
VKXJSYZSAXAZSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






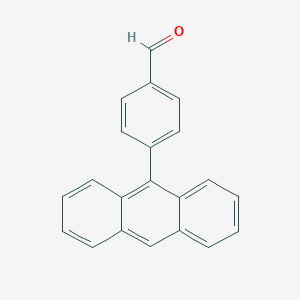
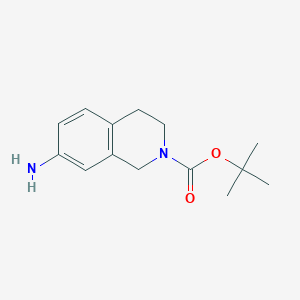
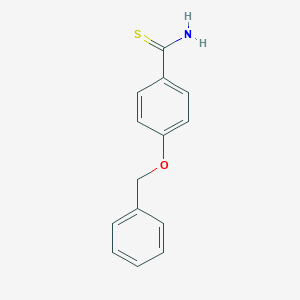
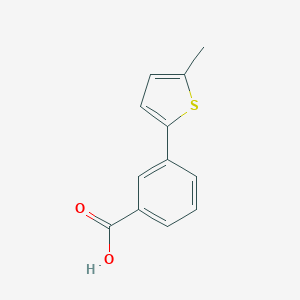
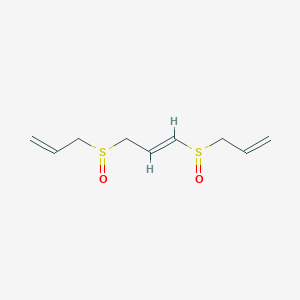

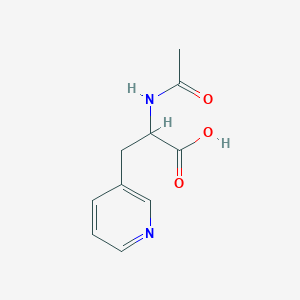
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B61447.png)
